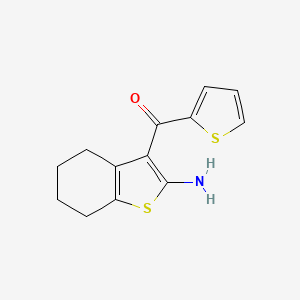

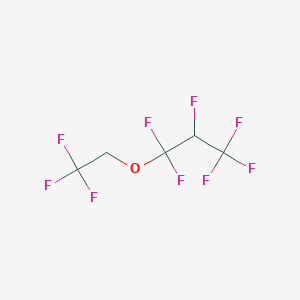

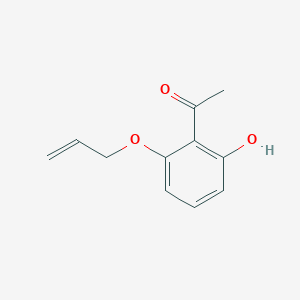

2'-(Allyloxy)-6'-hydroxyacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its classification and main uses .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This includes the reactants, conditions, and catalysts used in the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the presence of any functional groups .Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen

-

Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline

- Field : Organic Chemistry

- Application : This compound is synthesized from commercially available 2-allylphenol . The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .

- Methods : The synthesis started with the commercially available 2-allylphenol . Although the precedent literature uses Claisen rearrangement to install allyl groups into the benzene ring of phenols , an alternative route was taken .

- Results : This communication reports a four-step protocol to produce 3-allyl-2-(allyloxy)-5-bromoaniline .

-

Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one

- Field : Physical Chemistry

- Application : The bond breaking/forming events along the intramolecular Diels–Alder (IMDA) reaction of this compound have been revealed within bonding evolution theory (BET) at the density functional theory level .

- Methods : The M05-2X functional with the cc-pVTZ basis set was used . The energy profiles and stationary points at the potential energy surface (PES) have been characterized .

- Results : The analysis of the results finds that this rearrangement can proceed along three alternative reaction pathways .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

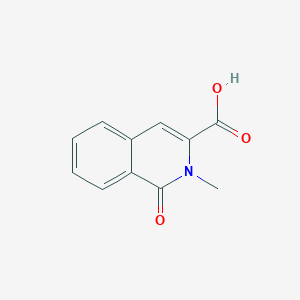

1-(2-hydroxy-6-prop-2-enoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(13)11(10)8(2)12/h3-6,13H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAFVBIAAHXPIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379445 |

Source

|

| Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Allyloxy)-6'-hydroxyacetophenone | |

CAS RN |

23226-84-8 |

Source

|

| Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate](/img/structure/B1333282.png)

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)